molecular formula C15H32O3S B3044311 Tetradecyl methanesulfonate CAS No. 6222-16-8

Tetradecyl methanesulfonate

Cat. No.: B3044311
CAS No.: 6222-16-8
M. Wt: 292.5 g/mol
InChI Key: SHHTUKUQKILIDO-UHFFFAOYSA-N
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Description

Tetradecyl methanesulfonate is an organic compound with the molecular formula C15H32O3S. It is a sulfonate ester derived from methanesulfonic acid and tetradecanol. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. Methanesulfonic acid and tetradecanol are mixed in the presence of a catalyst and heated to promote the reaction. The product is then purified through distillation or other separation techniques to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions: Tetradecyl methanesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate ester group. It can react with nucleophiles, such as amines or alcohols, to form new compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate nucleophilic substitution reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can undergo hydrolysis to yield methanesulfonic acid and tetradecanol.

Major Products Formed:

    Nucleophilic Substitution: The major products are typically the corresponding sulfonate derivatives.

    Hydrolysis: The major products are methanesulfonic acid and tetradecanol.

Scientific Research Applications

Tetradecyl methanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a surfactant in various chemical reactions and processes, aiding in the solubilization of hydrophobic compounds.

    Biology: It is employed in the study of cell membranes and lipid interactions due to its surfactant properties.

    Medicine: this compound is investigated for its potential use in drug delivery systems, where its surfactant properties can enhance the solubility and bioavailability of hydrophobic drugs.

    Industry: It is used in the formulation of detergents, emulsifiers, and other industrial products that require surfactant properties.

Mechanism of Action

The mechanism of action of tetradecyl methanesulfonate is primarily based on its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for better mixing and solubilization. At the molecular level, it interacts with lipid molecules, disrupting their arrangement and enhancing the solubility of hydrophobic compounds.

Comparison with Similar Compounds

  • Dodecyl methanesulfonate
  • Hexadecyl methanesulfonate
  • Octadecyl methanesulfonate

Comparison: Tetradecyl methanesulfonate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. Compared to dodecyl methanesulfonate, it has a longer alkyl chain, resulting in different solubility and surfactant characteristics. Hexadecyl and octadecyl methanesulfonates have longer chains, which can affect their solubility and interaction with other molecules.

Properties

IUPAC Name

tetradecyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(2,16)17/h3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHTUKUQKILIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211275
Record name 1-Tetradecanol, methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6222-16-8
Record name 1-Tetradecanol, methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006222168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tetradecanol, methanesulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55256
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Tetradecanol, methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRADECYL METHANESULFONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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